2-Demethylcolchicine

Description

Contextualization within the Colchicinoid Alkaloid Family

2-Demethylcolchicine is a naturally occurring tropolonic alkaloid belonging to the colchicinoid family. lookchem.com These compounds are primarily isolated from plants of the Colchicaceae family, such as the autumn crocus (Colchicum autumnale), and the Liliaceae family, including Gloriosa superba. lookchem.comijsrst.comnih.gov The characteristic structure of colchicinoids is based on a colchicine (B1669291) skeleton, which features a unique tropolone (B20159) ring system.

This family includes a variety of related compounds, with colchicine being the most well-known member. drugbank.com this compound is a direct derivative of colchicine, differing by the substitution of a hydroxyl group for a methoxy (B1213986) group at the C-2 position of the aromatic A ring. lookchem.comnih.gov It is one of several demethylated congeners found in nature, alongside 3-demethylcolchicine and the minor metabolite 10-O-demethylcolchicine (also known as colchiceine). drugbank.com Other related alkaloids isolated from the same plant sources include N-formyl-N-deacetylcolchicine, colchicoside, demecolcine, and cornigerine. nih.govresearchgate.netresearchgate.net The presence and quantity of these alkaloids can vary between different plant species and even different parts of the same plant. mdpi.combrieflands.comnatprobiotech.com

Significance as a Research Compound and Colchicine Metabolite

The significance of this compound in academic research is twofold: it is a major metabolite of colchicine and an active area of investigation for its own biological properties. drugbank.comchemicalbook.com In the liver, colchicine undergoes demethylation mediated by the CYP3A4 enzyme, producing 2-O-demethylcolchicine and 3-O-demethylcolchicine as its major metabolites. drugbank.com The plasma levels of these metabolites are typically less than 5% of the parent drug. drugbank.com

As a research compound, this compound is valued for several reasons:

Biological Activity Studies: Research has shown that this compound exhibits biological activities similar to colchicine, including anti-inflammatory and anti-tumor properties, although its potency can differ. lookchem.comusbio.nettandfonline.com Some studies suggest it may have reduced toxicity compared to its parent compound, making it a point of interest for developing therapeutic alternatives. lookchem.com

Synthetic Precursor: The compound serves as a starting material for the synthesis of other novel colchicine derivatives. researchgate.net For instance, water-soluble glycinate (B8599266) esters have been synthesized from this compound to evaluate their cytotoxic activity and inhibition of tubulin polymerization. researchgate.net

Analytical Standard: Given its role as a metabolite and its presence in natural extracts, purified this compound is used as a chemical reference standard for analytical purposes, such as in method development and quality control applications during drug development. axios-research.com

Historical Perspective of this compound Research

Research into this compound is part of the broader, long-standing investigation into colchicinoid alkaloids, which began with the isolation of colchicine in 1820. natprobiotech.com The specific study of its demethylated analogs gained traction as analytical methods improved. A significant publication by Rösner et al. in 1981 described improved methods for preparing both this compound and 3-demethylcolchicine using concentrated sulfuric acid and 85% phosphoric acid, respectively. nih.govacs.org This work also involved examining the biological effects and structure-activity relationships of various colchicine derivatives. nih.gov

Throughout the years, this compound has been successfully isolated and identified from various plant sources, including Gloriosa superba seeds and different Colchicum species like Colchicum szovitsii. nih.govmdpi.com Studies have focused on quantifying its presence in plant extracts and exploring its biological potential. researchgate.netbrieflands.com For example, research has compared its anti-inflammatory activity to that of colchicine, finding it to be significantly less potent in certain models. nih.govtandfonline.com Further investigations have explored its interaction with tubulin, the protein target it shares with colchicine, to better understand the structural requirements for microtubule inhibition. nih.gov

Data Tables

Table 1: Chemical and Physical Properties of this compound This table provides a summary of the key chemical and physical identifiers for this compound based on available research data.

| Property | Value | Source(s) |

| IUPAC Name | N-[(7S)-2-hydroxy-1,3,10-trimethoxy-9-oxo-6,7-dihydro-5H-benzo[a]heptalen-7-yl]acetamide | nih.gov |

| Synonyms | Othis compound, (-)-2-Demethylcolchicine, NSC180533 | nih.govusbio.net |

| CAS Number | 7336-36-9, 102491-80-5 | lookchem.comnih.govusbio.netscbt.com |

| Molecular Formula | C₂₁H₂₃NO₆ | lookchem.comscbt.com |

| Molecular Weight | 385.41 g/mol | lookchem.comscbt.com |

| Appearance | Yellow solid | usbio.net |

| Melting Point | 125°C or 166-168°C | lookchem.comusbio.netbiosynth.comchemicalbook.com |

| Solubility | Slightly soluble in Chloroform and Methanol (B129727) | usbio.net |

Note: Different sources report varying melting points, which may be due to differences in purity or experimental conditions.

Table 2: Comparative Anti-inflammatory Activity in Formaldehyde-Induced Paw Edema Model This table details the findings from a study comparing the anti-inflammatory effects of colchicine and its derivatives.

| Compound | Inhibition of Edema (%) | Source(s) |

| Colchicine | 79.1% | nih.govtandfonline.com |

| This compound | 41.6% | nih.govtandfonline.com |

| 3-Demethylcolchicine | 40.4% | nih.govtandfonline.com |

| N-formyl-N-deacetylcolchicine | 41.1% | nih.govtandfonline.com |

Note: All compounds were administered orally at a dose of 6 mg/kg body weight in rats.

Structure

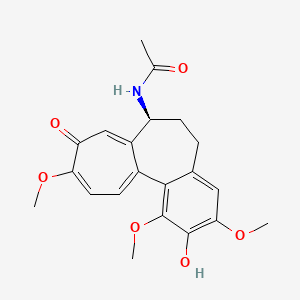

2D Structure

3D Structure

Properties

IUPAC Name |

N-[(7S)-2-hydroxy-1,3,10-trimethoxy-9-oxo-6,7-dihydro-5H-benzo[a]heptalen-7-yl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23NO6/c1-11(23)22-15-7-5-12-9-18(27-3)20(25)21(28-4)19(12)13-6-8-17(26-2)16(24)10-14(13)15/h6,8-10,15,25H,5,7H2,1-4H3,(H,22,23)/t15-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPOVAJCRYIUTBD-HNNXBMFYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1CCC2=CC(=C(C(=C2C3=CC=C(C(=O)C=C13)OC)OC)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@H]1CCC2=CC(=C(C(=C2C3=CC=C(C(=O)C=C13)OC)OC)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90223605 | |

| Record name | Colchicine, 3-demethyl- (7CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90223605 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

385.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7336-36-9 | |

| Record name | (-)-2-Demethylcolchicine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7336-36-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | O2-demethylcolchicine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007336369 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Demethylcolchicine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=180533 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Colchicine, 3-demethyl- (7CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90223605 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-DEMETHYLCOLCHICINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V9U19L3N0J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Natural Occurrence and Phytochemical Aspects

Isolation from Colchicum Species and Gloriosa superba

2-Demethylcolchicine has been successfully isolated from various plant sources, most notably from species of the genera Colchicum and Gloriosa. Researchers have identified this compound in studies aimed at characterizing the rich diversity of tropolone (B20159) alkaloids in these plants.

Colchicum Species: The isolation of this compound has been reported from several species within this genus. For instance, it has been identified as one of the six key alkaloids, alongside colchicine (B1669291), colchifoline, demecolcine, 4-hydroxycolchicine, and N-deacetyl-N-formylcolchicine, isolated from various parts of Colchicum chalcedonicum and Colchicum micranthum. researchgate.net Similarly, comprehensive phytochemical analyses have confirmed its presence in Colchicum autumnale, Colchicum speciosum, and Colchicum robustum. acs.org Studies on Colchicum baytopiorum have also led to the isolation of nine distinct alkaloids, including this compound, from all examined parts of the plant. rsc.org

Gloriosa superba: Commonly known as the flame lily, Gloriosa superba is another significant source of colchicinoids. Early investigations into the tubers of G. superba identified this compound (referred to as substance C at the time) along with colchicine, N-formyl-desacetylcolchicine, and lumicolchicine. acs.org More recent phytochemical work on the seeds of G. superba has also resulted in the successful isolation and characterization of this compound, among other related alkaloids. researchgate.net

Distribution and Concentration within Plant Parts

The accumulation of this compound is not uniform throughout the plant; its concentration varies significantly between different organs such as corms, seeds, leaves, and flowers. This differential distribution reflects the specialized metabolic functions of various plant tissues. guidechem.com

Organ-specific metabolic profiling reveals that corms and seeds are generally the primary sites for alkaloid accumulation, likely as a chemical defense mechanism and to support survival during dormancy. guidechem.comnih.gov In contrast, parts like flowers and leaves tend to be richer in compounds related to energy and stress response. nih.gov Histochemical analyses have localized alkaloids, including presumably this compound, to the endosperm of seeds, the parenchyma tissue of corms, and the vascular bundles within flowers. guidechem.comnih.gov

Table 1: Concentration of this compound in Colchicum Species

| Species | Plant Part | Concentration (mg/g DW) | Reference |

| Colchicum diampolis | Corm | 1.31 | nih.gov |

| Colchicum autumnale | Corm | Present | nih.gov |

| Colchicum bivonae | Corm | Present | nih.gov |

DW = Dry Weight. "Present" indicates the compound was detected but not quantified in the cited study.

Biosynthetic Pathways Leading to this compound Formation

The biosynthesis of this compound is intricately linked to the general pathway for colchicinoid alkaloids. This complex metabolic route begins with simple amino acid precursors and involves several key enzymatic transformations.

The foundational precursor for the colchicine scaffold is the 1-phenethylisoquinoline alkaloid, (S)-autumnaline. nih.gov This molecule is itself derived from the condensation of dopamine (B1211576) and 4-hydroxyphenylacetaldehyde (4-HDCA), which are formed from the amino acids tyrosine and phenylalanine, respectively.

The pathway proceeds through several critical steps:

Oxidative Coupling: (S)-autumnaline undergoes an intramolecular, para-para phenolic oxidative coupling, a reaction catalyzed by a cytochrome P450 enzyme, to form the dienone intermediate, O-methylandrocymbine. nih.gov

Ring Expansion: A key and unusual transformation follows, where an oxidative ring expansion occurs. This remarkable reaction, also catalyzed by a non-canonical cytochrome P450, rearranges the carbon skeleton to create the characteristic seven-membered tropolone ring that defines the colchicinoid family.

Tailoring Reactions: Following the formation of the core tropolone structure, a series of tailoring reactions, including hydroxylations, N-acetylation, and methylations, produce the diverse array of final colchicinoid products.

The formation of this compound specifically involves a demethylation event at the C-2 position of the tropolone ring. Isotope labeling studies have demonstrated that a precursor, when fed to Colchicum autumnale plants, undergoes specific demethylation at this site, confirming that this compound is a product of this established pathway. nih.gov While the entire enzymatic cascade has been largely elucidated, the specific methyltransferase or demethylase responsible for the final configuration of this compound is part of this complex network of tailoring enzymes.

Comparative Phytochemical Profiling of Colchicinoids

To understand the phytochemical significance of this compound, it is often analyzed in comparison to other co-occurring colchicinoids. These comparative profiles vary by plant species, geographical origin, and the specific plant part being analyzed. acs.orgacs.org

In some species, this compound is a minor constituent, while in others it can be a dominant alkaloid. For example, in the corms of Colchicum autumnale, colchicine is the most concentrated alkaloid (1.83 mg/g DW), whereas in the corms of Colchicum diampolis, this compound is the most abundant (1.31 mg/g DW). nih.gov This highlights the distinct chemical adaptations among closely related species.

In Gloriosa superba seeds, this compound is one of several major alkaloids isolated, with purities comparable to colchicine and 3-demethylcolchicine, indicating it is a significant component of the plant's alkaloidal makeup. researchgate.net Similarly, in Colchicum szovitsii, both colchicine and this compound are noted as being among the most widespread alkaloids across all plant parts. HPLC analyses of various Colchicum species consistently show the presence of a mixture of colchicinoids, including colchicine, demecolcine, this compound, and 3-demethylcolchicine, confirming the compound's role as a core member of this alkaloid family. acs.org

Table 2: Comparative Profile of Major Colchicinoids from Gloriosa superba Seeds

| Compound | Purity of Isolated Sample | Reference |

| Colchicine | 99.82% | researchgate.net |

| This compound | 96.78% | researchgate.net |

| 3-Demethylcolchicine | 98.71% | researchgate.net |

| N-formyl-N-deacetylcolchicine | 98.13% | researchgate.net |

Chemical Synthesis and Derivatization Strategies

Semisynthetic Preparation from Colchicine (B1669291) and Related Precursors

2-Demethylcolchicine is primarily accessed via semisynthesis from colchicine, a natural alkaloid. The core of this process is the selective cleavage of the methyl ether at the C-2 position of the aromatic A-ring.

The selective demethylation at the 2-position of the colchicine A-ring, while leaving the methoxy (B1213986) groups at positions 1 and 3 intact, presents a significant chemical challenge. Researchers have developed specific methods to achieve this regioselectivity. An established and effective method involves the use of concentrated sulfuric acid. lookchem.comnih.gov Treating colchicine with concentrated sulfuric acid at elevated temperatures (80-90°C) results in the formation of this compound. lookchem.comacs.org This process, however, can also yield a mixture of other catecholic colchicines, necessitating chromatographic separation. lookchem.comacs.org A modified version of this procedure involves using sulfuric acid in dichloromethane (B109758) at a lower temperature of 45°C, which has been applied to the synthesis of 2-demethyldemecolcine from demecolcine. rsc.org Another approach for preparing phenolic congeners of colchicine involves the use of Lewis acids like boron tribromide (BBr₃) or aluminum chloride (AlCl₃) in solvents such as methylene (B1212753) chloride. google.com

Table 1: Methodologies for 2-Demethylation of Colchicine and its Analogs

| Precursor | Reagent/Method | Conditions | Outcome | Reference(s) |

|---|---|---|---|---|

| Colchicine | Concentrated Sulfuric Acid | 80-90°C | Yields this compound alongside other catecholic byproducts. | lookchem.com, acs.org |

| Colchicine | Concentrated Sulfuric Acid | Not specified | An improved method for preparing this compound. | nih.gov |

| Demecolcine | Sulfuric Acid in Dichloromethane | 45°C | Produces 2-demethyldemecolcine with good chemoselectivity. | rsc.org |

| 3-demethylcolchicine | Concentrated Mineral Acids (e.g., Sulfuric Acid) or Lewis Acids (e.g., BBr₃, AlCl₃) | 50-90°C or room/lower temperature | Cleavage of the 2-OCH₃ group to yield 2,3-didemethylcolchicine. | google.com |

Chemical Modification and Analog Generation

Starting from this compound, a variety of derivatives have been synthesized to explore structure-activity relationships and enhance physicochemical properties.

A significant focus of derivatization has been to improve the water solubility of colchicinoids. Water-soluble derivatives have been synthesized from this compound and its sulfur-containing counterpart, 2-demethylthiocolchicine. nih.govresearchgate.net These modifications aim to create prodrugs that can be more easily administered.

To enhance water solubility, glycinate (B8599266) esters of this compound have been developed. nih.gov The synthesis involves treating this compound with N,N-dimethylglycine and a coupling agent like bis(2-oxo-3-oxazolidinyl)phosphinic chloride in a basic medium. sci-hub.se This reaction yields the 2-O-(N,N-Dimethylglycinyl)-2-demethylcolchicine ester. sci-hub.se This ester can be further converted into a highly water-soluble salt by treatment with L-tartaric acid in an aqueous medium. nih.govsci-hub.se

Similar strategies have been applied to 2-demethylthiocolchicine, yielding the corresponding 2-O-(N,N-Dimethylglycinyl)-2-demethyl-(-)-thiocolchicine and its tartaric acid salt. nih.govsci-hub.se Research indicates that these thiocolchicine (B1684108) analogs are more potent inhibitors of tubulin polymerization than their colchicine counterparts. nih.govresearchgate.net

Table 2: Water-Soluble Derivatives of this compound

| Starting Material | Derivative | Synthetic Approach | Key Properties | Reference(s) |

|---|---|---|---|---|

| This compound | 2-O-(N,N-Dimethylglycinyl)-2-demethylcolchicine (Glycinate Ester) | Reaction with N,N-dimethylglycine and bis(2-oxo-3-oxazolidinyl)phosphinic chloride. | Precursor for water-soluble salt. | nih.gov, sci-hub.se |

| Glycinate Ester of this compound | Tartaric acid salt | Treatment with L-tartaric acid in an aqueous medium. | Enhanced water solubility. | nih.gov, sci-hub.se |

| 2-demethylthiocolchicine | 2-O-(N,N-Dimethylglycinyl)-2-demethyl-(-)-thiocolchicine | Same as above. | Precursor for highly potent, water-soluble salt. | nih.gov, sci-hub.se |

| Glycinate Ester of 2-demethylthiocolchicine | Tartaric acid salt | Same as above. | Highly water-soluble and potent inhibitor of tubulin polymerization. | nih.gov, researchgate.net, sci-hub.se |

Another synthetic modification involves the creation of a methylenedioxy bridge on the A-ring, forming congeners such as cornigerine. The synthesis of these compounds starts with the formation of catecholic precursors. Treating colchicine with concentrated sulfuric acid can produce 2,3-didemethylcolchicine (a catechol) in addition to this compound. lookchem.comgoogle.com This 2,3-dihydroxy intermediate is crucial for the next step.

The methylenation of the 2,3-diphenol is achieved by reacting it with agents like methylenebromide or bromochloromethane (B122714) in the presence of a base such as potassium carbonate in a solvent like 1-methyl-2-pyrrolidone. acs.orggoogle.com This reaction forms the 2,3-(methylenedioxy)-2,3-didemethoxycolchicine, a compound that was identified as being identical to the natural alkaloid cornigerine. lookchem.comacs.org

Table 3: Synthesis of a Methylenedioxy-Substituted Congener

| Precursor | Reagent(s) | Conditions | Product | Reference(s) |

|---|---|---|---|---|

| 2,3-didemethylcolchicine (Diol) | Bromochloromethane, Potassium Carbonate | 70°C, Argon atmosphere | 2,3-(methylenedioxy)-2,3-didemethoxycolchicine (Cornigerine) | google.com |

| Catecholic Colchicines (e.g., 2,3-dihydroxy derivative) | Methylenating agents | Not specified | Methylenedioxy congeners | lookchem.com, acs.org |

Molecular Structure and Structure Activity Relationship Sar Studies

Conformational Analysis and Tautomeric Forms

The molecular structure of 2-demethylcolchicine, like colchicine (B1669291), consists of a trimethoxy-substituted aromatic A-ring and a seven-membered tropolone (B20159) C-ring, connected by a B-ring. The primary difference is the presence of a hydroxyl group at the C-2 position of the A-ring, resulting from demethylation. tandfonline.comclockss.org

Conformational analysis reveals that the molecule can exist in different spatial arrangements. sapub.orgorganicchemistrytutor.com The tropolone ring of demethylated colchicine analogues can exhibit tautomerism. For instance, 10-demethylcolchicine (colchiceine) exists in equilibrium between its colchiceine (B1669290) and isocolchiceine tautomeric forms, a phenomenon also observed in the solid state. semanticscholar.org This equilibrium is influenced by factors such as hydrogen bonding within the tropolone ring. researchgate.net

Importance of Specific Structural Moieties for Biological Activity

The biological activity of colchicinoids is intrinsically linked to their three-dimensional structure and the nature of their functional groups. The A and C rings are considered crucial for high-affinity binding to tubulin, the protein subunit of microtubules. calonmedical.com

Key structural features influencing bioactivity include:

The A-Ring: The methoxy (B1213986) groups on the A-ring are generally important for tubulin binding. calonmedical.com However, modifications at this ring, such as demethylation, can significantly alter the compound's properties.

The B-Ring: The acetamido group at the C-7 position of the B-ring is critical for recognition by P-glycoprotein (P-gp), a transporter associated with multidrug resistance. clockss.org Analogs lacking the nitrogen atom at this position are not substrates for P-gp. clockss.org

The C-Ring (Tropolone): Modifications to the tropolone ring can also impact activity. For example, replacement of the methoxy group at C-10 with a hydroxyl group, as seen in colchiceine, greatly reduces toxicity. clockss.org

Regioselective Demethylation and Impact on Bioactivity

The process of selectively removing a methyl group from a specific position on the colchicine molecule is known as regioselective demethylation. semanticscholar.orgresearchgate.net The demethylation of colchicine at different positions (C-1, C-2, C-3, or C-10) results in various metabolites with distinct biological profiles. nih.gov

An improved method for the preparation of this compound involves the use of concentrated sulfuric acid. tandfonline.comnih.gov This modification has a significant impact on the molecule's bioactivity. While colchicine can induce liver toxicity, its demethylated metabolites, including this compound, have been shown to have little influence on serum transaminase levels, suggesting reduced hepatotoxicity.

Elucidation of Double Bond Position in Dehydro-Analogs

Research into dehydro-analogs of colchicine derivatives has been important for understanding their structure. Through the use of 1H NMR decoupling experiments, the position of the double bond in dehydro-7-deacetamidocolchiceine and its related tropolonic methyl ethers was definitively assigned to the 5,6-position, rather than the previously assumed 6,7-position. tandfonline.comnih.gov

Comparative SAR with Colchicine and Other Demethylated Metabolites

Structure-activity relationship (SAR) studies compare the biological activity of a series of related compounds to understand how specific structural features influence their effects.

Comparison with Colchicine:

Toxicity: this compound is reported to have reduced toxicity compared to colchicine. lookchem.com

Tubulin Binding: While the methoxy groups on the A-ring are important for tubulin binding, demethylation at the C-2 or C-3 positions can affect this interaction. clockss.orgcalonmedical.com

Comparison with Other Demethylated Metabolites:

3-Demethylcolchicine: This isomer has shown significant in vitro and in vivo effects and is less toxic than colchicine. nih.gov Both 2- and 3-demethyl derivatives exhibit similar anti-inflammatory activities.

10-Demethylcolchicine (Colchiceine): This metabolite is significantly less toxic than colchicine. semanticscholar.org However, the replacement of the C-10 methoxy group with a hydroxyl group may affect tubulin binding. clockss.org

The following table summarizes key comparative aspects:

| Compound | Key Structural Feature | Impact on Bioactivity |

| Colchicine | Methoxy groups at C-1, C-2, C-3, and C-10 | High tubulin binding affinity, but also significant toxicity. clockss.orgcalonmedical.com |

| This compound | Hydroxyl group at C-2 | Reduced toxicity compared to colchicine. lookchem.com |

| 3-Demethylcolchicine | Hydroxyl group at C-3 | Appreciable in vitro and in vivo effects with lower toxicity than colchicine. nih.gov |

| 10-Demethylcolchicine (Colchiceine) | Hydroxyl group at C-10 | Greatly reduced toxicity. clockss.orgsemanticscholar.org |

Cellular and Molecular Mechanisms of Action

Interaction with Microtubules and Tubulin

Microtubules are dynamic polymers of tubulin, essential for various cellular functions including maintaining cell structure, intracellular transport, and chromosome segregation during mitosis. nih.gov 2-Demethylcolchicine, like its parent compound, targets tubulin, the fundamental building block of microtubules.

This compound is a potent and selective inhibitor of tubulin polymerization. clinisciences.com It binds to the colchicine (B1669291) binding site on the β-tubulin subunit. clinisciences.comnih.gov This binding event prevents the tubulin dimers from assembling into microtubules, thus disrupting the dynamic equilibrium between soluble tubulin and polymerized microtubules. clinisciences.comnih.gov While it is a potent inhibitor, some studies suggest that this compound has a reduced tubulin-binding affinity compared to colchicine.

The inhibition of tubulin polymerization leads to the disassembly of the microtubule network. This disruption of the cytoskeleton has profound consequences for the cell. nih.gov Microtubules serve as tracks for the movement of organelles, vesicles, and other cellular components. nih.gov Their disarray impairs these transport processes. Furthermore, the structural integrity of the cell is compromised. ors.org In some instances, cells treated with high concentrations of microtubule disruptors have been observed to exhibit "fluid-like" behavior. ors.org

The disruption of microtubules also affects cell motility and the maintenance of cell shape. For instance, the cytoskeleton plays a crucial role in the physical interactions between chondrocytes and the extracellular matrix. ors.org

The interaction of colchicinoids with tubulin is complex. While this compound binds to the colchicine binding site on β-tubulin, its affinity is reported to be lower than that of colchicine itself. The binding of colchicine and its analogs to tubulin can be assessed by measuring the inhibition of tubulin polymerization or through competition assays with radiolabeled colchicine. researchgate.net For example, the IC50 value for the inhibition of tubulin assembly by some thiocolchicine (B1684108) derivatives, which are structurally related to colchicine, are in the micromolar range. researchgate.net The binding affinity is a critical determinant of the compound's biological activity.

Table 1: Comparative Inhibitory Activity of Colchicine Analogs on Tubulin Polymerization This table is for illustrative purposes and includes data on related compounds to provide context on tubulin polymerization inhibition assays. Specific binding kinetics data for this compound were not available in the search results.

| Compound | Target | Measurement | Potency |

| Thiocolchicine Derivative 69 | Tubulin Assembly | IC50 | 8.7 µM researchgate.net |

| Thiocolchicine Derivative 70 | Tubulin Assembly | IC50 | 3.8 µM researchgate.net |

| Avanbulin (BAL27862) | Tubulin Assembly | IC50 | 1.4 µM medchemexpress.com |

| MY-875 | Microtubulin Polymerization | IC50 | 0.92 µM medchemexpress.com |

| Tubulin polymerization-IN-39 | Tubulin Polymerization | IC50 | 4.9 µM medchemexpress.com |

Disruption of Cytoskeletal Functions

Impact on Cell Cycle Progression

One of the most significant consequences of microtubule disruption by this compound is the interference with cell cycle progression. clinisciences.com Microtubules are a key component of the mitotic spindle, which is essential for the segregation of chromosomes during cell division (mitosis). nih.gov

By inhibiting the formation of the mitotic spindle, this compound causes cells to arrest in the G2/M phase of the cell cycle. nih.govbrad.ac.uk This mitotic arrest prevents cell proliferation and can ultimately lead to programmed cell death, or apoptosis. brad.ac.ukresearchgate.net This property is the basis for the investigation of microtubule-disrupting agents as potential anti-cancer therapies. nih.govresearchgate.net

Modulation of Intracellular Signaling Pathways

The disruption of the microtubule network can indirectly affect various intracellular signaling pathways. The cytoskeleton acts as a scaffold for many signaling proteins, and its integrity is crucial for the proper transmission of signals within the cell. nih.gov For example, the activation of T-cells can be obstructed by interfering with the STAT3 signaling pathway. sci-hub.se

Influence on Nuclear Receptor Activity through Microtubule Disarray

Intact microtubules are important for the trafficking of nuclear receptors from the cytosol to the nucleus, where they regulate gene expression. The disarray of microtubules caused by agents like this compound can restrict the signaling of certain nuclear receptors, such as the glucocorticoid receptor (GR) and the aryl hydrocarbon receptor (AhR). nih.gov

This restriction of nuclear receptor activity occurs regardless of the cell cycle phase and has been observed in both proliferating and non-proliferating cells. For instance, in primary cultures of human hepatocytes, treatment with colchicine resulted in the downregulation of genes regulated by the glucocorticoid receptor. This indicates that an intact microtubule network plays a crucial role in the regulation of gene expression controlled by these nuclear receptors. nih.gov

Effects on Specific Cellular Processes (e.g., Cell Division, Migration)

The primary mechanism of action for this compound and related compounds involves their interaction with tubulin, a critical protein in cellular architecture and function. This interaction has profound effects on dynamic cellular processes, most notably cell division and migration. mdpi.com

Effects on Cell Division

This compound, like its parent compound colchicine, exerts a powerful influence on cell division by disrupting microtubule dynamics. ontosight.ai Microtubules are essential components of the mitotic spindle, the cellular machinery responsible for segregating chromosomes during mitosis. nih.govnih.gov By binding to tubulin, these compounds inhibit its polymerization into microtubules. researchgate.net

This disruption of microtubule formation leads to several key outcomes:

Mitotic Arrest : The failure to form a functional mitotic spindle prevents cells from progressing through mitosis, a phenomenon known as mitotic arrest. nih.govnih.gov This effectively functions as a "mitotic poison." Cells are typically arrested in the G2/M phase of the cell cycle. nih.govbrad.ac.ukresearchgate.net Research on derivatives has shown that they can efficiently disrupt the mitotic spindle, leading to an accumulation of cells in the G2/M phase. researchgate.net

Apoptosis : Prolonged mitotic arrest often triggers programmed cell death, or apoptosis. brad.ac.uklookchem.comresearchgate.net Studies on colchicine derivatives demonstrate that the accumulation of cells in the G2/M phase can result in the development of apoptosis. researchgate.net

Aneuploidy : In cases where the cell escapes complete arrest but division proceeds with a dysfunctional spindle, it can lead to incorrect chromosome segregation and aneuploidy (an abnormal number of chromosomes). The process of cell division under the influence of colchicine can be roughly twice as long as a normal cycle. ias.ac.in

Research on aza-demethylcolchicine, a closely related analogue, provides specific insights into the effects on the cell cycle. In MT1-MMP-expressing HT1080 cancer cells, treatment with a prodrug that releases aza-demethylcolchicine resulted in a significant increase in the percentage of cells arrested in the G2/M phase. brad.ac.uk

Table 1: Effect of an Aza-demethylcolchicine Prodrug on Cell Cycle Progression in HT1080 Cells

| Treatment | Cell Population in G2/M Phase (%) |

|---|---|

| Control | 15.6% |

| ICT2588 (Prodrug) | 51.1% |

| ICT2552 (Active Compound) | 57.2% |

Data sourced from a study on a tumor-selective prodrug of aza-demethylcolchicine. brad.ac.uk

Histopathological examination of tissues exposed to colchicine has revealed the presence of "ring mitoses," where chromosomes are arrested in metaphase, as a characteristic feature of its antimitotic activity. nih.gov

Effects on Cell Migration

Cell migration is another fundamental process that is heavily dependent on the dynamic restructuring of the microtubule cytoskeleton. mdpi.com By interfering with microtubule function, this compound and its analogs can inhibit cell motility. mdpi.comnih.gov

This inhibitory effect is relevant in several contexts:

Inhibition of Leukocyte Migration : Colchicine and its derivatives are known to inhibit the migration of leukocytes, such as granulocytes, to sites of inflammation. researchgate.netgoogle.com This is a key component of their anti-inflammatory activity. google.com All compounds described in one study, including 2,3-didemethylcolchicine, were found to be potent inhibitors of leukocyte migration. google.com

Inhibition of Cancer Cell Migration : The migration and invasion of cancer cells are critical steps in metastasis. Colchicine has demonstrated an ability to inhibit the migration of cancer cells. drugbank.com Studies using scratch assays on various cancer cell lines have shown that colchicine can impede their movement in a dose-dependent manner. nih.gov For example, colchicine was shown to inhibit the migration of A549, HCT116, SiHa, PANC-1, MDA-MB231, and MCF-7 cancer cell lines. nih.gov

The disruption of microtubules affects the cell's ability to maintain polarity, extend protrusions like lamellipodia, and translocate the cell body, all of which are essential for directed movement. nih.gov

Preclinical Pharmacological Investigations

In Vitro Antimitotic and Cytotoxic Activities

In vitro studies, which are conducted using cells in a laboratory setting, have been crucial in understanding the anticancer potential of 2-Demethylcolchicine. These investigations focus on its ability to kill cancer cells (cytotoxicity) and to stop them from dividing (antimitotic activity).

The effectiveness of this compound has been tested against a variety of human cancer cell lines. Research has shown that derivatives of this compound exhibit potent cytotoxic activity. For instance, water-soluble glycinate (B8599266) esters derived from this compound showed significant cytotoxicity in three different human tumor cell lines, with IC50 values (the concentration required to inhibit the growth of 50% of cells) ranging from 0.02 to 0.88 µg/mL. researchgate.netnih.gov Other studies have synthesized derivatives that are active in the nanomolar range against several cancer cell lines, including A549 (lung carcinoma), MCF-7 (breast adenocarcinoma), and LoVo (colon adenocarcinoma). researchgate.net The cytotoxic effects have also been noted in cell lines such as HT-29 (colon adenocarcinoma), HL-60 (promyelocytic leukemia), HeLa (cervical cancer), and K562 (chronic myelogenous leukemia). researchgate.netnih.govsemanticscholar.orgchemrxiv.org However, some derivatives of 2-demethyl-(-)-colchicine have displayed minimal activity against cell lines like A549. sci-hub.se

Interactive Table: Cytotoxic Activity of this compound Derivatives in Human Cancer Cell Lines

| Derivative Type | Cell Lines Tested | Reported Activity (IC50) | Reference |

|---|---|---|---|

| Glycinate esters | Three human tumor cell lines | 0.02 to 0.88 µg/mL | researchgate.netnih.gov |

| Amine analogs | Four tumor cell lines | Nanomolar range | researchgate.net |

| Triple-modified analogues | A549, MCF-7, LoVo, ALL-5 | 5.3 to 87 nM | researchgate.net |

The primary mechanism by which this compound and its derivatives inhibit the replication of tumor cells is by disrupting microtubules, which are critical components of the cellular skeleton. brad.ac.uk These compounds bind to tubulin, the protein that forms microtubules, at what is known as the colchicine-binding site. nih.govmedchemexpress.com This binding action prevents the assembly of tubulin into functional microtubules. researchgate.netnih.gov Since microtubules are essential for forming the mitotic spindle, which separates chromosomes during cell division (mitosis), their disruption leads to a halt in the cell cycle, specifically in the G2/M phase. brad.ac.uknih.gov This cell cycle arrest effectively stops cancer cells from proliferating. brad.ac.uknih.gov

The cytotoxic effects of this compound are largely driven by the induction of apoptosis, or programmed cell death. brad.ac.ukresearchgate.net Following the disruption of microtubules and arrest of the cell cycle, a cascade of events is initiated that leads to apoptosis. brad.ac.ukresearchgate.net Studies on related compounds have shown that this process involves the activation of key cell death-executing proteins called caspases. nih.gov For example, treatment with colchicine (B1669291) derivatives can lead to the cleavage of caspase-3 and an altered expression of apoptosis-related genes like Bax and Bcl-2. researchgate.netresearchgate.net This disruption ultimately results in the organized dismantling of the cancer cell. brad.ac.ukresearchgate.net

Inhibition of Tumor Cell Replication

In Vivo Preclinical Efficacy Studies (Animal Models)

In vivo studies, conducted in living organisms, are essential for evaluating the therapeutic potential of a compound in a whole biological system.

The anti-tumor capabilities of colchicine derivatives, including those related to this compound, have been evaluated in murine (mouse) models of cancer. The P388 leukemia screen is a standard model used for this purpose. researchgate.netnih.govantineo.fr In this model, mice are implanted with P388 leukemia cells, and the effectiveness of a treatment is measured by its ability to prolong the survival of the mice. While specific data for this compound itself is limited in this exact screen, related compounds have shown activity. researchgate.netresearchgate.net For instance, derivatives of N-deacetylthiocolchicine have demonstrated antitumor activity in the P388 lymphocytic leukemia screen in mice. researchgate.net Other studies have used xenograft models, where human tumor cells are grown in immunocompromised mice, to show the anti-tumor efficacy of related compounds. reactionbiology.comresearchgate.net

Beyond its anticancer properties, this compound has been investigated for its anti-inflammatory effects. In a study using a formaldehyde-induced inflammation model in rats, oral administration of this compound at a dose of 6 mg/kg body weight showed poor anti-inflammatory activity, with only 41.6% inhibition. researchgate.nettandfonline.comtandfonline.com This was significantly less effective than colchicine, which showed up to 79.1% inhibition at the same dose. researchgate.nettandfonline.comtandfonline.com The anti-inflammatory mechanism of colchicinoids is linked to their ability to disrupt microtubules in inflammatory cells like neutrophils. researchgate.netnih.gov This interference can inhibit neutrophil migration to the site of inflammation, a key process in the inflammatory response. nih.govdroracle.aiprescriberpoint.comnih.gov

Interactive Table: Anti-inflammatory Activity of Colchicinoids in Formaldehyde-Induced Rat Paw Edema

| Compound | Dose (mg/kg) | Inhibition of Edema (%) | Reference |

|---|---|---|---|

| This compound | 6 | 41.6 | tandfonline.comtandfonline.com |

| 3-Demethylcolchicine | 6 | 40.4 | tandfonline.comtandfonline.com |

| N-formyl-N-deacetylcolchicine | 6 | 41.1 | tandfonline.comtandfonline.com |

| Colchicine | 6 | 79.1 | tandfonline.comtandfonline.com |

Evaluation in Models of Liver Injury and Fibrosis

The preclinical assessment of this compound in the context of liver damage has been a subject of scientific inquiry, particularly focusing on its potential antioxidant properties. In one study, the effects of this compound and other colchicine metabolites were examined on the peroxidation of membrane phospholipids (B1166683) in HL-60 cells. nih.gov This investigation utilized a fluorescence-HPLC assay with metabolically incorporated oxidation-sensitive cis-parinaric acid. The study revealed that this compound, at concentrations from 10⁻⁶ to 10⁻⁴ M, did not confer protection to phospholipids against peroxidation. nih.gov This lack of a protective antioxidant effect was observed in peroxidation induced by both azo-initiators of peroxyl radicals and through myeloperoxidase (MPO)-catalyzed reactions. nih.gov

While the parent compound, colchicine, has been investigated for its antifibrotic properties, specific evaluations of this compound in established animal models of liver fibrosis, such as those induced by carbon tetrachloride (CCl₄) or thioacetamide (B46855) (TAA), are not extensively detailed in the available literature. nih.gov These chemical inducers are commonly used to create models that mimic human liver fibrosis by causing chronic liver injury, which leads to the activation of hepatic stellate cells and subsequent deposition of extracellular matrix proteins. nih.gov

Further research is required to fully elucidate the potential role, if any, of this compound in mitigating liver injury and fibrosis.

Table 1: Evaluation of this compound in an In Vitro Model of Oxidative Stress

| Model System | Compound Tested | Concentration Range | Key Finding |

| HL-60 cells with induced lipid peroxidation | This compound | 10⁻⁶ to 10⁻⁴ M | No protective effect against phospholipid peroxidation was observed. nih.gov |

Immunomodulatory Research Potential

The immunomodulatory capacity of this compound has been explored, primarily in comparative studies with its parent compound, colchicine. Research into its anti-inflammatory effects has yielded results that distinguish it from colchicine.

In a study utilizing a formaldehyde-induced inflammation model in rats, the anti-inflammatory activity of this compound was evaluated. The results indicated that at a dose of 6 mg/kg body weight, this compound exhibited very poor anti-inflammatory activity, showing only a 41.6% inhibition. This was significantly less effective than colchicine, which demonstrated up to 79.1% inhibition at the same dosage.

Table 2: Comparative Anti-inflammatory Activity of Colchicinoids

| Compound | Model | Key Finding |

| This compound | Formaldehyde-induced inflammation in rats | Showed poor anti-inflammatory activity (41.6% inhibition). |

| Colchicine | Formaldehyde-induced inflammation in rats | Demonstrated potent anti-inflammatory activity (up to 79.1% inhibition). |

| 3-Demethylcolchicine | Formaldehyde-induced inflammation in rats | Showed poor anti-inflammatory activity (40.4% inhibition). |

| N-formyl-N-deacetylcolchicine | Formaldehyde-induced inflammation in rats | Exhibited poor anti-inflammatory activity (41.1% inhibition). |

Analytical Methodologies for Research and Characterization

Extraction and Purification Techniques from Biological Matrices and Plant Sources

The isolation and purification of 2-demethylcolchicine, a naturally occurring alkaloid, from plant and biological sources involve multi-step extraction and chromatographic processes. A common plant source for this compound is Gloriosa superba, from which this compound is often extracted alongside colchicine (B1669291) and other related alkaloids. tandfonline.comtandfonline.com

A typical extraction process from plant material, such as the seeds of Gloriosa superba, begins with extraction using a solvent like methanol (B129727). tandfonline.com The resulting extract is then subjected to a series of partitioning steps with different solvents, such as hexane (B92381) and methylene (B1212753) dichloride, to separate compounds based on their polarity. tandfonline.com Further purification can be achieved using column chromatography with materials like activated charcoal or neutral alumina (B75360). tandfonline.com For instance, a charcoal column can be employed to separate this compound and 3-demethylcolchicine, while an alumina column is effective in removing impurities like N-formyl-N-deacetylcolchicine. tandfonline.com The purity of the isolated this compound can be assessed using High-Performance Liquid Chromatography (HPLC), with reported purities reaching up to 96.78%. tandfonline.comnih.gov

Alternative extraction methods have also been explored, such as using petroleum ether followed by dichloromethane (B109758). japsonline.comijpsonline.com Supercritical fluid extraction with carbon dioxide (CO2) has also been utilized for extracting colchicinoids from Gloriosa superba seeds. nih.gov

In the context of biological matrices, such as postmortem skeletal tissues, a method involving microwave-assisted extraction (MAE) followed by microplate solid-phase extraction (MPSPE) has been developed. laurentian.canih.gov This technique allows for the semi-quantitative determination of this compound and other colchicine metabolites. nih.gov The MAE process typically uses methanol as the extraction solvent in a closed microwave system. nih.gov

Table 1: Overview of Extraction Methods for this compound

| Source Material | Extraction Method | Key Purification Steps | Reference |

| Gloriosa superba seeds | Methanol extraction | Liquid-liquid partitioning (hexane, methylene dichloride), column chromatography (activated charcoal, neutral alumina) | tandfonline.com |

| Gloriosa superba seeds | Petroleum ether and dichloromethane extraction | Filtration, evaporation | japsonline.comijpsonline.com |

| Gloriosa superba seeds | Supercritical Fluid (CO2) Extraction (SCFE) | Column chromatography | nih.gov |

| Postmortem rat bone | Microwave-Assisted Extraction (MAE) | Microplate Solid-Phase Extraction (MPSPE) | laurentian.canih.gov |

Chromatographic Separation Methods

Chromatographic techniques are fundamental for the separation, identification, and quantification of this compound from complex mixtures. High-performance liquid chromatography (HPLC), ultra-high-performance liquid chromatography (UHPLC), and high-performance thin-layer chromatography (HPTLC) are the most prominently used methods.

High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC)

HPLC is a cornerstone technique for the analysis of this compound. It is routinely used to determine the purity of isolated samples and to quantify its presence in various extracts. tandfonline.comtandfonline.com HPLC analysis is typically performed using a C18 bonded silica (B1680970) column, which separates compounds based on their hydrophobicity. researchgate.net The mobile phase composition is critical for achieving good separation; various solvent systems have been reported, often consisting of mixtures of methanol, acetonitrile, water, and sometimes modifiers like ammonia (B1221849) or formic acid. laurentian.caresearchgate.net Detection is commonly carried out using a photodiode array (PDA) detector at a wavelength of around 350 nm. laurentian.ca

UHPLC, an advancement of HPLC, offers faster analysis times and higher resolution. A validated UHPLC method has been established for the semi-quantitative determination of this compound in pulverized bone tissue. nih.gov This method, coupled with a PDA detector, demonstrated linearity in the range of 10 to 2,000 ng/mL with a limit of detection of 10 ng/mL for this compound. nih.gov In one study, UHPLC analysis of vertebral bone from rats exposed to colchicine detected this compound in concentrations ranging from 0.43 to 0.80 μg/g. nih.gov

Nano-liquid chromatography (nano-LC), a miniaturized version of HPLC, has also been employed for the enantiomeric separation of colchicine and its derivatives, highlighting the versatility of liquid chromatographic methods. mdpi.com

High-Performance Thin-Layer Chromatography (HPTLC)

HPTLC is another valuable tool for the analysis of this compound, particularly for quantitative estimation in plant extracts. phcog.comd-nb.info This technique involves spotting the sample on a silica gel 60F254 plate, followed by development in a suitable mobile phase. chula.ac.th A commonly used solvent system for the separation of colchicinoids is a mixture of chloroform, methanol, and acetic acid. chula.ac.th After development, the plate is scanned with a densitometer to quantify the separated compounds. chula.ac.th HPTLC methods have been validated for the quantification of colchicine and its derivatives in Gloriosa superba tubers, demonstrating good linearity and accuracy. d-nb.infojpionline.org The specificity of the method is confirmed by comparing the Rf value and spectrum of the analyte in the sample with that of a standard. d-nb.info

Table 2: Chromatographic Conditions for this compound Analysis

| Technique | Stationary Phase | Mobile Phase Example | Detection Method | Reference |

| HPLC | C18 bonded silica | Methanol:Ammonia (100:1.5 v/v) | UV/PDA (e.g., 350 nm) | laurentian.caresearchgate.net |

| UHPLC | Not specified | Methanol, Acetonitrile, Formic Acid | PDA (350 nm) | laurentian.ca |

| HPTLC | Silica gel 60F254 | Chloroform:Methanol:10% Acetic Acid (85:15:1) | Densitometry (e.g., 350 nm) | chula.ac.th |

Spectroscopic and Spectrometric Characterization

Spectroscopic and spectrometric techniques are indispensable for the structural elucidation and confirmation of this compound. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are the primary methods used for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical structure of this compound. Both proton (¹H) and carbon-13 (¹³C) NMR are used to confirm the identity of the isolated compound by comparing the obtained spectra with those of reference standards or literature data. tandfonline.comnih.gov Decoupling experiments in ¹H NMR have been crucial in confirming structural features of colchicine analogs. nih.gov The chemical shifts, coupling constants, and signal multiplicities in the NMR spectra provide a unique fingerprint for the molecule, allowing for unambiguous identification. researchgate.netmdpi.com

Mass Spectrometry (MS) and LC-MS/MS

Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of this compound. nih.gov When coupled with liquid chromatography (LC-MS), it becomes a highly sensitive and specific method for detecting and quantifying the compound in complex mixtures, such as plant extracts and biological fluids. nih.govuantwerpen.be

LC-MS/MS, or tandem mass spectrometry, provides further structural information through fragmentation analysis. In LC-MS/MS, the precursor ion corresponding to this compound is selected and fragmented to produce a characteristic pattern of product ions. This technique is particularly useful for distinguishing between isomers and for trace-level quantification. High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, further confirming the elemental composition of the molecule. uantwerpen.be For instance, in an LC-MS analysis of Gloriosa superba extracts, this compound was identified with a retention time of 7.11 minutes and a measured m/z of 386.16. nih.gov

Table 3: Spectroscopic and Spectrometric Data for this compound

| Technique | Key Findings/Data | Reference |

| NMR Spectroscopy | Structural confirmation through comparison with reference spectra. | tandfonline.comnih.gov |

| Decoupling experiments to confirm bond connectivity. | nih.gov | |

| Mass Spectrometry | Molecular Formula: C₂₁H₂₃NO₆ | nih.govclinisciences.com |

| Molecular Weight: 385.41 g/mol | nih.govclinisciences.com | |

| Monoisotopic Mass: 385.15253745 Da | nih.gov | |

| LC-MS | Tentative identification based on retention time and m/z. | nih.govuantwerpen.be |

| m/z [M+H]⁺: 386.15981 | uni.lu | |

| LC-MS/MS | Fragmentation patterns for structural elucidation and specific detection. |

UV/Vis Photodiode Array (PDA) Detection

Ultraviolet/Visible (UV/Vis) Photodiode Array (PDA) detection is a powerful tool in the analysis of this compound, often used in conjunction with liquid chromatography. znaturforsch.comshimadzu.com This detector measures the absorbance of light across a wide range of UV and visible wavelengths simultaneously, providing a complete UV/Vis spectrum for the compound as it elutes from the chromatography column. shimadzu.com

For colchicinoids like this compound, the UV/Vis spectrum serves as a characteristic fingerprint. Research has shown that these compounds typically exhibit two main absorption maxima. znaturforsch.comresearchgate.net Specifically, this compound, being structurally similar to colchicine, displays absorption maxima around 245 nm and 354 nm. znaturforsch.comresearchgate.netresearchgate.net This spectral data is invaluable for several reasons:

Tentative Identification: The characteristic UV/Vis spectrum allows for the tentative identification of this compound in complex mixtures, such as plant extracts, by comparing the acquired spectrum with that of a known reference standard. znaturforsch.comresearchgate.net

Differentiation: It aids in distinguishing between different classes of colchicine analogues. znaturforsch.com

Peak Purity Analysis: PDA detectors can be used to assess the purity of a chromatographic peak, ensuring that the signal corresponds to a single compound and is not the result of co-eluting impurities. shimadzu.com

When coupled with techniques like Liquid Chromatography-Mass Spectrometry (LC-MS), PDA detection provides a comprehensive analytical strategy for the dereplication of natural product extracts, rapidly identifying known compounds like this compound and flagging potentially new ones. znaturforsch.comnih.gov

Quantification in Biological and Botanical Samples

Accurate quantification of this compound in various matrices is essential for a range of scientific investigations, from metabolic studies to the chemotaxonomic analysis of plants. High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with PDA detection are the predominant techniques for this purpose. nih.govresearchgate.netnih.gov

Botanical Samples:

This compound is a naturally occurring alkaloid in various species of the Colchicaceae family, particularly within the genus Colchicum. researchgate.netmdpi.com Researchers have developed and applied HPLC methods to determine the concentration of this compound and other related alkaloids in different parts of these plants, such as corms, seeds, and leaves. researchgate.netmdpi.com

For instance, a study on three Colchicum species from Bulgarian flora reported the quantification of this compound using Gas Chromatography-Mass Spectrometry (GC-MS). The corms of Colchicum diampolis were found to contain the highest concentration of this compound at 1.31 mg/g dry weight. mdpi.com Another study focusing on Colchicum turcicum also utilized HPLC to determine the alkaloid content, including this compound, in corms, leaves, and seeds. researchgate.net Similarly, the compound has been identified in Gloriosa superba tubers. nih.govphcog.com

The following table summarizes findings from a study that quantified this compound in various Colchicum species:

| Plant Species | Plant Part | Concentration of this compound (mg/g DW) |

| Colchicum diampolis | Corms | 1.31 |

| Colchicum autumnale | Corms | Present, but not the most abundant |

| Colchicum bivonae | Corms | Present, but not the most abundant |

Data sourced from a GC-MS study on Colchicum species from Bulgarian flora. mdpi.com

Biological Samples:

The quantification of this compound in biological samples is critical in forensic toxicology and metabolic research. A notable study described a method for the semi-quantitative determination of colchicine and its O-demethylated metabolites, including this compound, in postmortem rat bone tissue. nih.gov This method involved microwave-assisted extraction (MAE) followed by microplate solid-phase extraction (MPSPE) and analysis by UHPLC-PDA. nih.gov

In this research, after administration of colchicine to rats, this compound was detected in vertebral bone samples at concentrations ranging from 0.43 to 0.80 µg/g. nih.gov This demonstrates the capability of modern analytical techniques to extract and quantify the compound even in complex and challenging matrices like decomposed skeletal tissue. nih.govnih.gov

Analytical Method Development and Validation Protocols for Research

The development and validation of analytical methods are fundamental to ensuring the reliability, accuracy, and reproducibility of scientific data concerning this compound. synzeal.comaxios-research.comaxios-research.com These processes are typically guided by internationally recognized standards, such as the ICH Q2(R1) guidelines. ijcrt.orgich.org

A typical analytical method development and validation protocol for this compound, particularly for HPLC-based methods, involves the following key parameters:

Specificity: The ability of the method to unequivocally assess the analyte in the presence of other components that may be expected to be present, such as impurities, degradation products, or other matrix components. ich.org For this compound, this is often demonstrated by achieving good chromatographic separation from other colchicinoids like 3-demethylcolchicine and colchicine itself, and by comparing the PDA spectrum of the analyte peak with that of a reference standard. nih.govnih.gov

Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range. ich.org For example, a UHPLC method for determining this compound in bone was shown to be linear over a concentration range of 10 to 2,000 ng/mL. nih.gov

Range: The interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity. ich.org

Accuracy: The closeness of the test results obtained by the method to the true value. ich.org This is often assessed by recovery studies, where a known amount of the analyte is added to a sample matrix and the percentage recovery is calculated.

Precision: The closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. ich.org This is usually expressed as the relative standard deviation (%RSD) for a series of measurements. A study reported coefficients of variation below 20% for the triplicate analysis of this compound. nih.gov

Limit of Detection (LOD): The lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. ich.org A validated method for this compound reported an LOD of 10 ng/mL. nih.gov

Limit of Quantitation (LOQ): The lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. ich.org

The following table provides an example of validation parameters for an analytical method used for this compound quantification:

| Validation Parameter | Finding |

| Technique | UHPLC-PDA |

| Linearity Range | 10 - 2,000 ng/mL |

| Precision (%CV) | < 20% |

| Limit of Detection (LOD) | 10 ng/mL |

Data sourced from a study on the determination of colchicine metabolites in skeletal tissues. nih.gov

The availability of well-characterized reference standards for this compound is a prerequisite for all these validation steps, playing a crucial role in analytical method development, method validation (AMV), and quality control (QC) applications. synzeal.comclearsynth.com

Comparative Research with Colchicine and Other Colchicinoids

Differential Biological Activities and Potencies Compared to Colchicine (B1669291)

Research into the biological activities of 2-demethylcolchicine, a metabolite of colchicine, reveals a distinct potency profile compared to the parent alkaloid. While both compounds exhibit anti-inflammatory and anti-tumor properties, their efficacy varies significantly.

Studies have shown that this compound possesses anti-tumor activity. medchemexpress.com Furthermore, derivatives of this compound have been synthesized and evaluated for their ability to inhibit the replication of human tumor cells in vitro. nih.gov

In terms of anti-inflammatory effects, colchicine is markedly more potent than its demethylated metabolites. A study using a formaldehyde-induced paw edema model in rats demonstrated that oral administration of colchicine at 6 mg/kg resulted in 79.1% inhibition of inflammation. researchgate.net In contrast, this compound and 3-demethylcolchicine, administered at the same dose, showed significantly weaker activity, with inhibition rates of 41.6% and 40.4%, respectively. researchgate.net This indicates that the methoxy (B1213986) group at the C-2 position on the A-ring is a critical determinant of the compound's anti-inflammatory potency.

Table 1: Comparative Anti-inflammatory Activity in a Formaldehyde-Induced Paw Edema Model

| Compound | Dose (mg/kg) | Inhibition of Inflammation (%) | Reference |

|---|---|---|---|

| Colchicine | 6 | 79.1 | researchgate.net |

| This compound | 6 | 41.6 | researchgate.net |

| 3-Demethylcolchicine | 6 | 40.4 | researchgate.net |

| Phenylbutazone (Standard Drug) | 100 | 30.9 | researchgate.net |

Relative Impact on Microtubule Dynamics vs. Colchicine

The primary mechanism of action for colchicine and its analogs is the disruption of microtubule dynamics by binding to the protein tubulin, thereby inhibiting its polymerization. caymanchem.commdpi.com This action interferes with various cellular processes, including mitosis, leading to the compounds' anti-tumor effects. The affinity for the colchicine binding site on tubulin is directly related to the effectiveness of these compounds in inhibiting microtubule polymerization. mdpi.com

Colchicine is a potent inhibitor of microtubule polymerization, with reported IC₅₀ values of 3 nM and 3.2 μM in different experimental setups. medchemexpress.comcaymanchem.com The structural integrity of the colchicine molecule, particularly the arrangement of the methoxy groups on the A-ring, is crucial for high-affinity binding to tubulin. medchemexpress.com

Derivatives of this compound have been synthesized and evaluated for their ability to inhibit tubulin polymerization, underscoring the continued interest in this compound as a scaffold for developing new microtubule-targeting agents. nih.gov

Table 2: Summary of Relative Impact on Microtubule Dynamics

| Compound | Effect on Tubulin Polymerization/Binding | Reference |

|---|---|---|

| Colchicine | Potent inhibitor of microtubule polymerization (IC₅₀ = 3 nM to 3.2 μM). | medchemexpress.comcaymanchem.com |

| This compound | Derivatives evaluated for inhibition of tubulin polymerization. Generally, A-ring demethylation is associated with reduced activity. | nih.govmdpi.com |

| 3-Demethylcolchicine | Reported to cause significant inhibition of binding to tubulin, greater than colchicine. | researchgate.net |

Studies on Related Demethylated Colchicine Metabolites (e.g., 3-Demethylcolchicine, 10-Demethylcolchicine)

Research extends to other demethylated metabolites of colchicine, primarily 3-demethylcolchicine (3-DMC) and 10-demethylcolchicine (colchiceine), to understand the structure-activity relationships within this class of compounds.

3-Demethylcolchicine (3-DMC): This metabolite, like 2-DMC, is formed through the metabolism of colchicine. It has demonstrated both anti-tumor and anti-inflammatory activities. medchemexpress.com In studies examining its effect on lymphocytic leukemia P388 in mice, 3-DMC showed an appreciable effect both in vitro and in vivo and was found to be less toxic than colchicine. Its anti-inflammatory activity, however, is considerably lower than that of colchicine. researchgate.net Notably, some research indicates that 3-DMC exhibits a greater ability to inhibit tubulin binding than colchicine, a finding that contrasts with the general trend of reduced activity upon demethylation. researchgate.net

10-Demethylcolchicine (Colchiceine): Colchiceine (B1669290) is another metabolite of colchicine, formed by demethylation of the methoxy group on the tropolone (B20159) C-ring. nih.govtargetmol.com It is considered a minor metabolite. targetmol.com Colchiceine is also known to be a tubulin inhibitor and microtubule disrupting agent. nih.gov Research has shown that colchiceine can protect rats from developing liver injury and fibrosis in certain experimental models. nih.gov Like other colchicinoids, its mechanism involves binding to tubulin, but modifications on the C-ring can significantly alter its biological profile. nih.govindianchemicalsociety.com

Analysis of O-Demethylated Metabolite Distribution in Research Models

The in vivo distribution and metabolism of colchicine lead to the formation of several O-demethylated metabolites. Colchicine is metabolized in the liver, where it undergoes demethylation mediated by the CYP3A4 enzyme. targetmol.com

The primary and major metabolites formed through this pathway are 2-O-demethylcolchicine and 3-O-demethylcolchicine. targetmol.com 10-O-demethylcolchicine (colchiceine) is also formed but is considered a minor metabolite. targetmol.com Pharmacokinetic studies in healthy human subjects have shown that the plasma levels of these metabolites are typically less than 5% of the parent drug concentration. targetmol.com

Colchicine and its metabolites are distributed to various tissues, with the highest concentrations found in the bile, liver, and kidney. mdpi.comtargetmol.com Elimination occurs mainly through biliary excretion. targetmol.com The distribution pattern underscores the liver's central role in the metabolism and clearance of these compounds. The low plasma levels of the demethylated metabolites relative to colchicine suggest that while they are formed, their systemic exposure is limited under normal metabolic conditions. targetmol.com

Future Research Directions and Translational Potential

Exploration of Novel 2-Demethylcolchicine Derivatives

The chemical scaffold of this compound provides a fertile ground for the synthesis of novel derivatives with potentially enhanced therapeutic properties. Researchers have successfully synthesized various analogues by modifying different parts of the molecule, including the A, B, and C rings. researchgate.netsci-hub.seebi.ac.uk

One area of focus has been the creation of water-soluble derivatives to improve bioavailability and formulation options. For instance, glycinate (B8599266) esters of this compound and their corresponding tartaric acid salts have been synthesized and have demonstrated potent cytotoxic activity against various tumor cell lines. researchgate.netnih.gov Another strategy involves the synthesis of ester and carbonate derivatives of demethylated colchicine (B1669291) analogues, which have also shown promising antiproliferative activity. nih.gov

Furthermore, the synthesis of derivatives bearing a Michael acceptor moiety in ring A has yielded compounds with cytotoxic activity in the nanomolar range. researchgate.net These derivatives have been shown to disrupt the mitotic spindle and induce apoptosis in cancer cells. researchgate.net The exploration of such novel derivatives is a continuing area of research with the goal of identifying compounds with improved efficacy and reduced toxicity compared to the parent compound and colchicine. sci-hub.se

Table 1: Examples of Synthesized this compound Derivatives and Their Activities

| Derivative Type | Modification Site | Reported Activity | Reference(s) |

| Glycinate esters and tartaric acid salts | C-2 hydroxyl group | Potent cytotoxic activity against tumor cell lines | researchgate.netnih.gov |

| Ester and carbonate derivatives | Demethylated positions | Antiproliferative activity | nih.gov |

| Michael acceptor moiety derivatives | Ring A | Nanomolar cytotoxic activity, mitotic spindle disruption, apoptosis induction | researchgate.net |

| Water-soluble derivatives | C-2 hydroxyl group | Potent cytotoxicity and tubulin polymerization inhibition | researchgate.net |

Advanced Mechanistic Investigations at the Molecular Level

While it is understood that this compound, like colchicine, interacts with tubulin to disrupt microtubule polymerization, the precise molecular mechanisms underlying its differential effects, including its lower toxicity, warrant further investigation. researchgate.net Advanced research techniques can provide deeper insights into its binding kinetics, affinity for different tubulin isotypes, and downstream cellular consequences.

Future studies could employ techniques such as cryogenic electron microscopy (cryo-EM) to visualize the interaction of this compound with tubulin at an atomic level. This could reveal subtle differences in the binding mode compared to colchicine that might explain its altered biological activity. Furthermore, proteomic and metabolomic approaches could be used to identify other potential cellular targets and pathways affected by this compound, moving beyond its role as a microtubule inhibitor. Understanding these nuances is critical for both optimizing its potential therapeutic applications and elucidating fundamental cellular processes.

Development of Targeted Delivery Systems for Research Applications

To enhance the therapeutic index and minimize potential off-target effects of colchicine and its analogues, researchers are exploring targeted drug delivery systems. mdpi.comresearchgate.net These strategies aim to concentrate the compound at the site of action, thereby increasing efficacy and reducing systemic exposure.

One promising approach involves the use of mesoporous silica (B1680970) nanoparticles (MSNs) as a drug delivery vehicle. mdpi.comresearchgate.net In one study, MSNs were loaded with colchicine and functionalized with folic acid to target cancer cells that overexpress folate receptors. mdpi.com This targeted system demonstrated enhanced anticancer effects compared to free colchicine. mdpi.com Similar strategies could be adapted for this compound to improve its delivery for research in areas like oncology.

Another innovative approach is the development of prodrugs that are activated at the target site. For example, biotinylated colchicine derivatives have been designed to target cancer cells via biotin (B1667282) receptor-mediated endocytosis. tandfonline.com Glycopeptide dendrimer conjugates of colchicine have also been developed to target cancer cells. nih.gov These targeted delivery systems hold significant promise for preclinical research, allowing for more precise investigation of the compound's effects in specific tissues or cell types.

Preclinical Pathway for Therapeutic Repurposing and Lead Optimization

The reduced toxicity profile of this compound compared to colchicine makes it an attractive candidate for therapeutic repurposing and as a lead compound for optimization. lookchem.commdpi.com While colchicine is an established treatment for conditions like gout and Familial Mediterranean Fever, its use is limited by a narrow therapeutic window. drugbank.comresearchgate.net this compound, with its potentially wider therapeutic index, could be investigated for these and other inflammatory conditions. lookchem.com

Preclinical studies are essential to systematically evaluate the efficacy and safety of this compound in various disease models. For example, its anti-inflammatory properties could be tested in animal models of arthritis, atherosclerosis, and other inflammatory disorders. google.comnih.gov Furthermore, its potential as an anticancer agent warrants further preclinical investigation, building on the in vitro cytotoxicity data. researchgate.netusbio.net Such studies would involve comprehensive pharmacokinetic and pharmacodynamic profiling to establish a solid foundation for any future clinical development.

Role in Chemical Biology and Drug Discovery Research

This compound serves as a valuable tool in chemical biology and drug discovery. lookchem.com Its ability to modulate microtubule dynamics makes it a useful probe for studying the cytoskeleton's role in various cellular processes, including cell division, migration, and intracellular transport.

As a natural product, its unique chemical structure can inspire the design of new small molecules targeting the colchicine binding site on tubulin. ebi.ac.uk Structure-activity relationship (SAR) studies on this compound and its derivatives can provide crucial information for the rational design of novel tubulin inhibitors with improved properties. sci-hub.se By understanding how modifications to the this compound scaffold affect its biological activity, medicinal chemists can develop new compounds with enhanced potency, selectivity, and drug-like properties for a range of therapeutic areas, particularly oncology. researchgate.net

Biosynthesis and Metabolic Engineering Research in Colchicum Species